molecular formula C8H8FN3O3S B138031 4-(N,N-Dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole CAS No. 98358-90-8

4-(N,N-Dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole

Cat. No. B138031
CAS RN: 98358-90-8
M. Wt: 245.23 g/mol
InChI Key: YZWANFXENNWOOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(N,N-Dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole, also known as DBD-F, is a compound with the empirical formula C8H8FN3O3S and a molecular weight of 245.23 . It is used as a fluorogenic derivatizing agent for thiols . The reagent itself has negligible fluorescence, but thiol derivatives fluoresce intensively .


Synthesis Analysis

In a five-step synthesis, 4-(N,N-Dimethylaminosulfonyl)-7-N-methylhydrazino-2,1,3-benzoxadiazole (MDBDH) was prepared in high yields as a stable new derivatizing agent for carbonyl compounds . The major advantage of this substance compared with similar reagents is its improved solubility in polar solvents, such as methanol and ethanol .


Chemical Reactions Analysis

MDBDH reacts with aldehydes in the presence of an acidic catalyst under the formation of the corresponding hydrazones . These are separated by means of reversed-phase liquid chromatography and detected UV/vis spectroscopically at wavelengths around 450 nm, depending on the individual hydrazone . MDBDH also reacts with oxidizers such as nitrogen dioxide and nitrite to only one product, 4-(N,N-Dimethylaminosulfonyl)-7-methylamino-2,1,3-benzoxadiazole (MDBDA), which can easily be separated from the hydrazones of lower aldehydes .


Physical And Chemical Properties Analysis

This compound has a melting point of 123-128 °C and should be stored at a temperature of 2-8°C . It is also noted that the reagent has negligible fluorescence, but thiol derivatives fluoresce intensively .

Scientific Research Applications

DBD-F: A Versatile Compound in Scientific Research

DBD-F, or 4-(N,N-Dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole, is a chemical compound with several applications in scientific research. Below are some of the unique applications of DBD-F based on the information available:

1. Derivatization of Amines and Amino Acids DBD-F is used for derivatization of amines and amino acids in high-performance liquid chromatography (HPLC), enhancing the detection and analysis of these compounds .

Thiol Labeling Reagent: It serves as a thiol labeling reagent due to its strong electrophilic properties, making it reactive not only for thiols but also for amines .

Enantiomeric Ratio Determination: DBD-F has been utilized in determining the enantiomeric ratio of amino acids in biological samples, which is crucial for understanding various biochemical processes .

properties

IUPAC Name

7-fluoro-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FN3O3S/c1-12(2)16(13,14)6-4-3-5(9)7-8(6)11-15-10-7/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZWANFXENNWOOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C2=NON=C12)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00243556
Record name 4-(N,N-Dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00243556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(N,N-Dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole

CAS RN

98358-90-8
Record name 4-(N,N-Dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098358908
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(N,N-Dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00243556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DBD-F [=4-(N,N-Dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole] [for HPLC Labeling]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(N,N-Dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole
Reactant of Route 2
Reactant of Route 2
4-(N,N-Dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-(N,N-Dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole
Reactant of Route 4
Reactant of Route 4
4-(N,N-Dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole
Reactant of Route 5
Reactant of Route 5
4-(N,N-Dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole
Reactant of Route 6
4-(N,N-Dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole

Q & A

Q1: What is the molecular formula and weight of DBD-F?

A1: The molecular formula of DBD-F is C8H8FN3O3S, and its molecular weight is 245.23 g/mol. []

Q2: What are the primary targets of DBD-F and how does it interact with them?

A3: DBD-F primarily targets thiol and amine groups. Its reactivity stems from the fluorine atom on the benzoxadiazole ring. This fluorine atom acts as a leaving group in nucleophilic aromatic substitution reactions. Thiols and amines, acting as nucleophiles, attack the electron-deficient carbon bearing the fluorine, leading to the displacement of the fluorine atom and formation of a stable thioether or amine bond, respectively. []

Q3: How does the structure of DBD-F contribute to its reactivity towards thiols?

A4: The dimethylsulfonamide group (SO2NMe2) in DBD-F significantly influences its reactivity with thiols. Compared to its analog, ABD-F (4-(aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole), which possesses a sulfonamide group (SO2NH2), DBD-F exhibits higher reactivity towards thiols. This difference arises from the stronger electron-withdrawing effect of the dimethylsulfonamide group, making the carbon atom attached to fluorine more electrophilic and thus more susceptible to nucleophilic attack by thiols. []

Q4: What is the significance of the fluorescence exhibited by DBD-F derivatives?

A5: The fluorescence of DBD-F derivatives is crucial for their detection and quantification. These derivatives typically fluoresce in the range of 510-590 nm when excited around 380-470 nm. This property enables their sensitive detection using fluorescence spectroscopy or high-performance liquid chromatography with fluorescence detection (HPLC-FLD). [, , , ]

Q5: What are the common applications of DBD-F in analytical chemistry?

A5: DBD-F finds applications in determining various analytes, including:

  • Thiols: DBD-F is used to quantify thiols like cysteine, glutathione, homocysteine, N-acetylcysteine, and α-mercaptopropionylglycine in biological samples like rat tissues. []
  • Amino acids: DBD-F is employed for pre-column derivatization and subsequent chiral separation of amino acid enantiomers using HPLC. [, , , ]
  • Polyamines: It enables sensitive analysis of polyamines, including N-acetylated forms, in biological samples such as human saliva, fingernails, and rice bran. [, , , ]
  • Drugs and Peptides: DBD-F is utilized in HPLC methods for determining drugs like methamphetamine and its metabolites, as well as peptides like ebiratide, in biological matrices. [, , , , , ]
  • Fumonisins: DBD-F is used as a pre-column derivatizing agent for the HPLC analysis of fumonisins B1 and B2 in corn. [, ]

Q6: What makes DBD-F particularly suitable for analyzing trace amounts of compounds like fumonisins in complex matrices like food?

A7: Fumonisins lack inherent chromophores, making their detection at low levels challenging. DBD-F offers a solution by reacting with fumonisins to form fluorescent derivatives detectable at very low concentrations. This approach eliminates the need for less stable derivatives like o-phthalaldehyde (OPA) derivatives, which are prone to degradation and can compromise analytical precision. []

Q7: How does the use of DBD-F enhance the sensitivity of analytical techniques like HPLC?

A8: DBD-F's ability to transform non-fluorescent or weakly fluorescent analytes into highly fluorescent derivatives greatly enhances the sensitivity of analytical methods. This is particularly beneficial for HPLC, where the fluorescent signal from DBD-F derivatives allows for the detection of analytes at much lower concentrations than achievable with UV or other detection methods. [, , , , , ]

Q8: How is DBD-F used in the analysis of polyamines in complex biological matrices?

A9: DBD-F derivatization simplifies the analysis of polyamines in complex biological samples. It improves the chromatographic behavior of polyamines during HPLC analysis, leading to better peak shapes and resolution. Additionally, the enhanced detectability of the DBD-F labeled polyamines allows for their quantification even at trace levels in various biological matrices like fingernails, saliva, and rice bran. [, , , ]

Q9: Can you explain the role of DBD-F in enhancing the sensitivity of methamphetamine detection in biological samples?

A10: DBD-F reacts with methamphetamine to form a highly fluorescent derivative, making it detectable at much lower concentrations using HPLC with fluorescence detection. This is particularly valuable in forensic analysis where detecting trace amounts of methamphetamine in complex matrices like hair or urine is crucial. [, ]

Q10: How does the use of DBD-F in chiral amino acid analysis improve analytical outcomes?

A11: DBD-F derivatization coupled with chiral HPLC separation enables the differentiation and quantification of D- and L-amino acid enantiomers. This is crucial as the presence and levels of D-amino acids can be indicative of various biological processes and disease states. [, , , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.